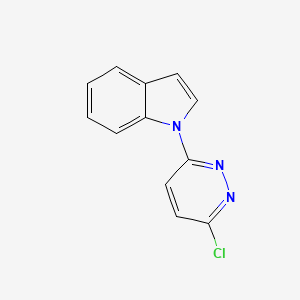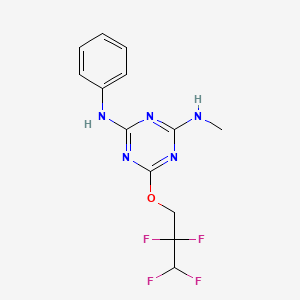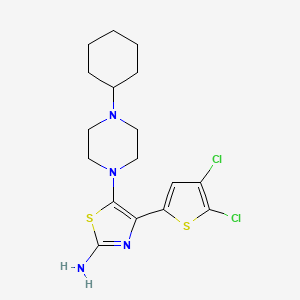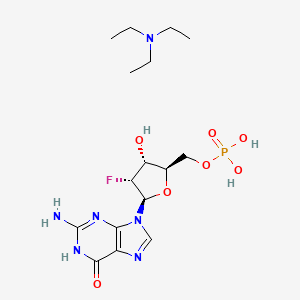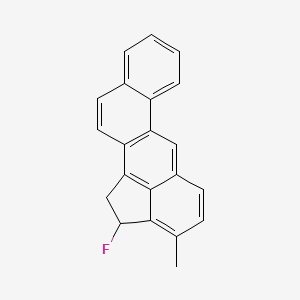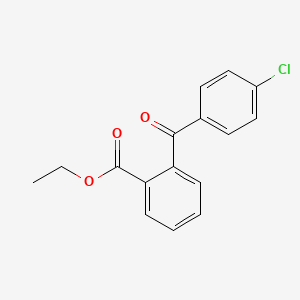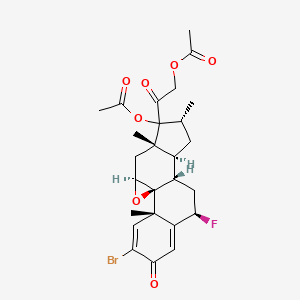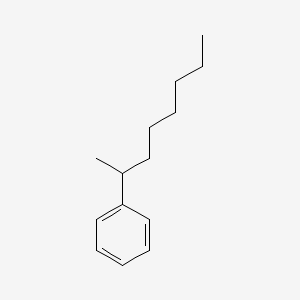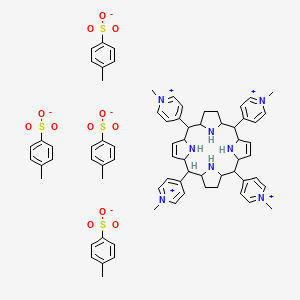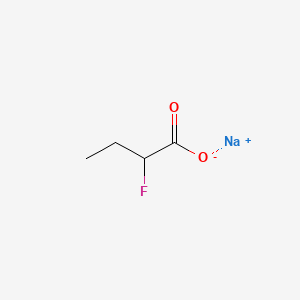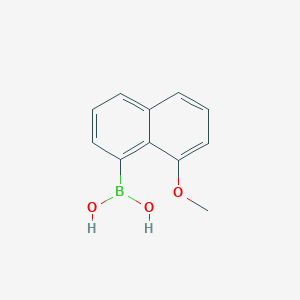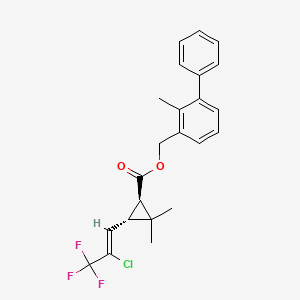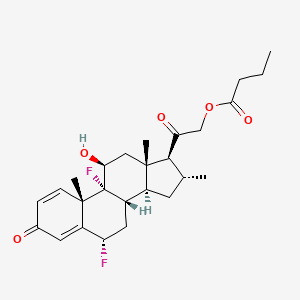
Butyric Difluocortolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyric Difluocortolone is a synthetic corticosteroid compound used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of difluocortolone, which is commonly used in dermatology for the treatment of various inflammatory skin disorders such as eczema, psoriasis, and lichen planus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyric Difluocortolone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .
化学反应分析
Types of Reactions
Butyric Difluocortolone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups attached to the steroid backbone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the anti-inflammatory properties of the parent compound. These metabolites are often studied for their potential therapeutic applications .
科学研究应用
Butyric Difluocortolone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and the development of new synthetic routes.
Biology: The compound is studied for its effects on cellular processes and its potential use in treating inflammatory diseases.
Medicine: this compound is used in the development of topical formulations for the treatment of skin disorders.
Industry: The compound is used in the formulation of various pharmaceutical products
作用机制
Butyric Difluocortolone exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins. This leads to the inhibition of arachidonic acid release, thereby reducing the formation and activity of endogenous chemical inflammatory mediators. The compound targets specific molecular pathways involved in the inflammatory response, making it effective in reducing inflammation and immune responses .
相似化合物的比较
Similar Compounds
Fluocortolone: Another glucocorticoid with similar anti-inflammatory properties.
Difluocortolone: The parent compound from which Butyric Difluocortolone is derived.
Difluocortolone Valerate: A derivative used for its enhanced potency and longer duration of action.
Uniqueness
This compound is unique due to the presence of the butyric acid moiety, which enhances its anti-inflammatory properties and provides a different pharmacokinetic profile compared to its parent compound and other derivatives. This makes it particularly effective in certain therapeutic applications .
属性
分子式 |
C26H34F2O5 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate |
InChI |
InChI=1S/C26H34F2O5/c1-5-6-22(32)33-13-20(30)23-14(2)9-16-17-11-19(27)18-10-15(29)7-8-25(18,4)26(17,28)21(31)12-24(16,23)3/h7-8,10,14,16-17,19,21,23,31H,5-6,9,11-13H2,1-4H3/t14-,16+,17+,19+,21+,23-,24+,25+,26+/m1/s1 |
InChI 键 |
QQJPBQVCQQCMAR-AXAJTMISSA-N |
手性 SMILES |
CCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C |
规范 SMILES |
CCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


